molecular formula C15H23N3O3S B3001891 N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide CAS No. 897611-54-0

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide

Cat. No. B3001891
CAS RN: 897611-54-0
M. Wt: 325.43
InChI Key: KQTWARQRDUIQJU-UHFFFAOYSA-N
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Description

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide, also known as N-((4-(2-(2-hydroxypropan-2-ylamino)ethyl)piperazin-1-yl)sulfonyl)propanamide, is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential for use in a variety of research applications.

Mechanism of Action

Target of Action

The primary target of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propionamide is the neuronal voltage-sensitive sodium channels (site 2) . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs.

Mode of Action

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propionamide interacts with its target by binding to the neuronal voltage-sensitive sodium channels. This binding inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, thereby reducing the excitability of the neuron .

Biochemical Pathways

The compound’s action on the voltage-sensitive sodium channels affects the neuronal excitability pathway . By inhibiting sodium influx, it prevents the generation of action potentials, thereby reducing neuronal excitability. This can lead to a decrease in seizure activity, particularly in conditions like epilepsy .

Result of Action

The molecular and cellular effects of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propionamide’s action result in a decrease in neuronal excitability. This leads to a reduction in seizure activity, making it potentially useful in the treatment of conditions like epilepsy .

properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-2-15(19)16-8-13-22(20,21)18-11-9-17(10-12-18)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTWARQRDUIQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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